N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide, also known by its systematic IUPAC name, is a synthetic organic compound. Let’s break down its structure:
Chemical Formula: CHNOS
Molecular Weight: Approximately 439.54 g/mol
This compound features a complex arrangement of functional groups, including thiophene rings, an amide group, and an ether linkage. Its unique structure contributes to its diverse applications.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate starting materials. Unfortunately, specific literature references for this compound are scarce, so I’ll provide a general outline:
Thiophene Synthesis: Start by synthesizing the thiophene ring(s) using standard methods, such as the Gewald reaction or the Hantzsch synthesis.
Ether Formation: Introduce the ether linkage by reacting the thiophene with an appropriate phenol (e.g., 4-ethylphenol).
Amide Formation: Finally, form the amide bond by reacting the resulting phenolic ether with an appropriate carboxylic acid derivative (e.g., acetic acid chloride).
Industrial Production: Industrial-scale production methods are proprietary and not widely disclosed. companies likely optimize the synthetic route for efficiency, yield, and cost-effectiveness.
Chemical Reactions Analysis
This compound can participate in various chemical reactions:
Oxidation: The thiophene rings are susceptible to oxidation, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.
Substitution: The phenolic ether moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation might involve hydrogen peroxide or m-chloroperbenzoic acid.
Major products from these reactions include sulfoxides, sulfones, and substituted derivatives of the parent compound.
Scientific Research Applications
This compound finds applications across various scientific fields:
Chemistry: It serves as a building block for designing novel materials due to its unique structure.
Biology: Researchers explore its interactions with biological macromolecules (e.g., proteins, DNA) for potential therapeutic applications.
Medicine: Investigations focus on its pharmacological properties, including anti-inflammatory, antioxidant, or antimicrobial effects.
Industry: It may be used in the synthesis of specialty chemicals or pharmaceutical intermediates.
Mechanism of Action
The precise mechanism of action remains an active area of research. its effects likely involve interactions with specific cellular targets or signaling pathways. Further studies are needed to elucidate these mechanisms.
Properties
Molecular Formula |
C20H25NO4S2 |
---|---|
Molecular Weight |
407.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(4-ethylphenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide |
InChI |
InChI=1S/C20H25NO4S2/c1-3-16-4-6-18(7-5-16)25-13-20(22)21(12-19-15(2)8-10-26-19)17-9-11-27(23,24)14-17/h4-8,10,17H,3,9,11-14H2,1-2H3 |
InChI Key |
WMLJTNQIQQUBPI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)N(CC2=C(C=CS2)C)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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